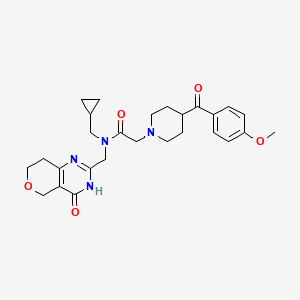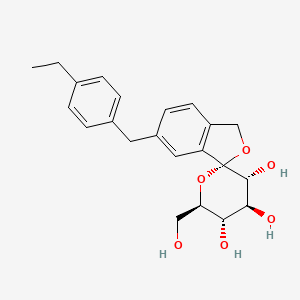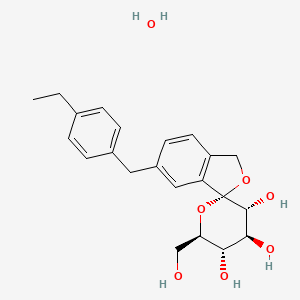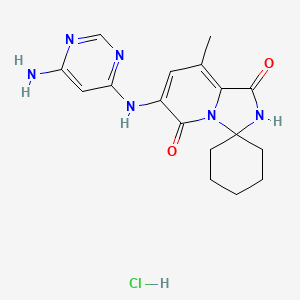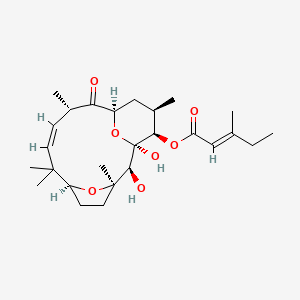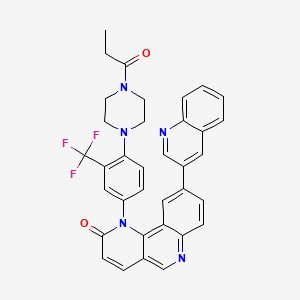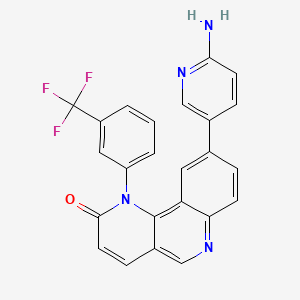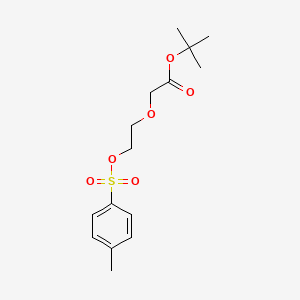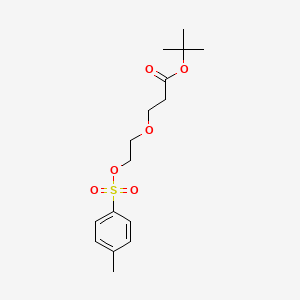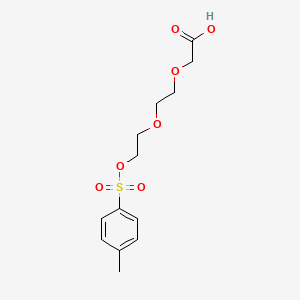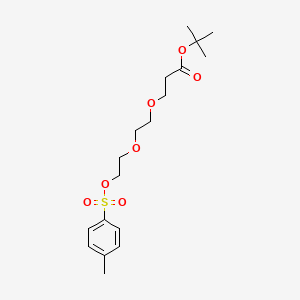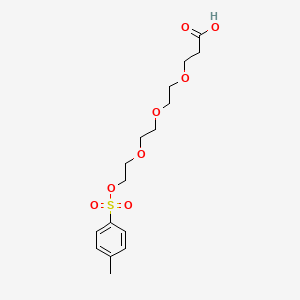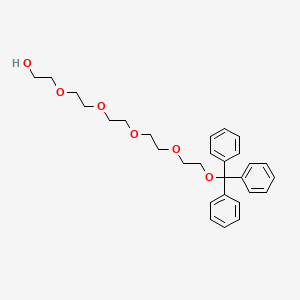
Tr-PEG6
Vue d'ensemble
Description
Synthesis Analysis
Tr-PEG6 is used in the synthesis of antibody-drug conjugates (ADCs). In vitro ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Molecular Structure Analysis
The molecular formula of Tr-PEG6 is C29H36O6 . The exact mass is 480.25 and the molecular weight is 480.600 .Chemical Reactions Analysis
The Thermo Scientific MS(PEG) n series consists of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds .Physical And Chemical Properties Analysis
Tr-PEG6 is a solid powder . It is soluble in DMSO . The elemental analysis shows that it contains C, 72.48; H, 7.55; O, 19.97 .Applications De Recherche Scientifique
Gene and Drug Delivery Systems : PEG and its derivatives are major components in gene and drug delivery systems, particularly for transporting miRNA and siRNA in vitro. They interact with RNA through both hydrophilic and hydrophobic contacts, affecting RNA stability, aggregation, and particle formation (Froehlich et al., 2012).
Biofunctionalization of Gold Nanorods : PEG derivatives are used to functionalize gold nanorods (GNRs), an approach crucial for biosensing applications. This process involves creating strong Au–S bonds by introducing sulfhydryl groups onto the surface of GNRs, improving the efficacy of functionalized GNRs and enhancing sensitivity in target detection (Wang et al., 2017).
Nanoparticle-Based Drug and Gene Delivery : PEGylation, the process of coating nanoparticle surfaces with PEG, is extensively studied for improving drug and gene delivery efficiency. This technique prolongs systemic circulation time and shields against various biological barriers (Suk et al., 2016).
Photothermally Enhanced Photodynamic Therapy : PEG-functionalized graphene oxide is used to enhance photodynamic therapy (PDT) for cancer treatment. This approach increases intracellular trafficking of photosensitizers, leading to improved cancer cell destruction (Tian et al., 2011).
Osmotic Stress Studies in Plant Tissue Cultures : In plant science, PEG is used to mimic osmotic stress in tissue cultures, providing insights into water stress responses and cell cycle checkpoint regulation (Elmaghrabi et al., 2017).
Peptide and Protein PEGylation : PEGylation of peptides and proteins enhances their stability, circulation time, and efficacy by shielding from proteolytic enzymes and avoiding rapid renal filtration. This has implications for pharmaceutical and biotechnical applications (Roberts et al., 2002).
Translational Research in Medicine : PEG and its derivatives play a role in translational research (TR), facilitating the translation of basic scientific discoveries into practical applications in medicine (Hörig & Pullman, 2004).
Cellular and Molecular Biology : PEG derivatives influence cellular and molecular responses, such as cell cycle progression and gene expression, particularly in the context of quantum dot toxicity studies (Zhang et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIZOCQZVDVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710418 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tr-PEG6 | |
CAS RN |
141282-24-8 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


